4-bromo-N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzohydrazides, which are characterized by the presence of a hydrazide group attached to a benzene ring. The presence of bromine and a highly fluorinated alkyl chain in its structure makes it particularly interesting for research in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzohydrazide and a fluorinated aldehyde.
Condensation Reaction: The 4-bromobenzohydrazide reacts with the fluorinated aldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The highly fluorinated alkyl chain enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N’-[(2Z)-4-phenyl-2-butanylidene]benzohydrazide
- 4-Bromo-N’-[(2Z)-4-oxo-2-butanylidene]benzohydrazide
- 4-Bromo-N’-[(2Z)-4-methyl-2-butanylidene]benzohydrazide
Uniqueness
The uniqueness of 4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE lies in its highly fluorinated alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly valuable for applications in advanced materials and drug development.
Properties
Molecular Formula |
C17H10BrF13N2O2 |
---|---|
Molecular Weight |
601.2 g/mol |
IUPAC Name |
4-bromo-N-[(Z)-(5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene)amino]benzamide |
InChI |
InChI=1S/C17H10BrF13N2O2/c1-7(32-33-11(35)8-2-4-9(18)5-3-8)6-10(34)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)31/h2-5H,6H2,1H3,(H,33,35)/b32-7- |
InChI Key |
ZRTYEVHTWJUMSZ-YWHDFPIWSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.